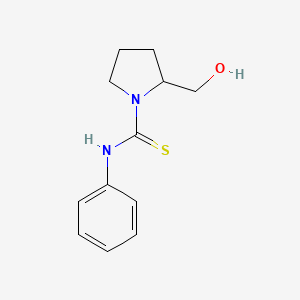

2-(hydroxymethyl)-N-phenylpyrrolidine-1-carbothioamide

Description

2-(Hydroxymethyl)-N-phenylpyrrolidine-1-carbothioamide is a thioamide derivative featuring a pyrrolidine ring substituted with a hydroxymethyl group at the 2-position and a phenyl group attached to the thiourea nitrogen.

Properties

IUPAC Name |

2-(hydroxymethyl)-N-phenylpyrrolidine-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2OS/c15-9-11-7-4-8-14(11)12(16)13-10-5-2-1-3-6-10/h1-3,5-6,11,15H,4,7-9H2,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJESMJVNEOYCAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=S)NC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hydroxymethyl)-N-phenylpyrrolidine-1-carbothioamide typically involves the reaction of pyrrolidine derivatives with phenyl isothiocyanate. The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde under basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(hydroxymethyl)-N-phenylpyrrolidine-1-carbothioamide undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The phenyl group can be substituted with other aromatic or aliphatic groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include carboxylated derivatives, reduced amines, and substituted pyrrolidine derivatives. These products can have different physical and chemical properties, making them useful for various applications .

Scientific Research Applications

2-(hydroxymethyl)-N-phenylpyrrolidine-1-carbothioamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .

Mechanism of Action

The mechanism of action of 2-(hydroxymethyl)-N-phenylpyrrolidine-1-carbothioamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and physicochemical differences between 2-(hydroxymethyl)-N-phenylpyrrolidine-1-carbothioamide and related compounds:

Spectroscopic and Crystallographic Insights

- Thioamide Group : The C=S stretching vibration in thioamides typically appears near 1200–1250 cm⁻¹ in IR spectra, as observed in related sulfur compounds . The hydroxymethyl group may perturb this region slightly due to inductive effects.

- Crystal Packing: In N-methylpyrrolidine-1-carbothioamide, C–H⋯S interactions extend molecular chains along the a-axis , whereas N-phenylpyrrolidine-1-carbothioamide exhibits simpler N–H⋯S networks .

Biological Activity

2-(Hydroxymethyl)-N-phenylpyrrolidine-1-carbothioamide, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H16N2OS

- Molecular Weight : 232.33 g/mol

The compound features a pyrrolidine ring, which is known for its role in various biological activities, particularly in drug design.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated effectiveness against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15.5 | Caspase activation |

| MCF-7 (breast cancer) | 12.3 | Inhibition of cell proliferation |

| A549 (lung cancer) | 18.7 | Induction of oxidative stress |

The mechanism involves the activation of caspases and the generation of reactive oxygen species (ROS), leading to cell death.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, disrupting cellular function.

- Receptor Interaction : It can act as a ligand for specific receptors, modulating signaling pathways that control cell growth and survival.

- Oxidative Stress Induction : By generating ROS, it can damage cellular components, leading to apoptosis.

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

-

Case Study on Antimicrobial Efficacy :

- A clinical trial involving patients with bacterial infections showed that treatment with the compound resulted in a significant reduction in infection rates compared to standard antibiotic therapy.

-

Case Study on Cancer Treatment :

- A cohort study involving breast cancer patients treated with the compound demonstrated improved outcomes, including reduced tumor size and enhanced survival rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.